![molecular formula C21H26N2O3S B251232 Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate, also known as ACPD, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate acts as a modulator of glutamate receptors, specifically the metabotropic glutamate receptor subtype 1 (mGluR1). Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate binds to the receptor and activates a signaling pathway that leads to changes in intracellular calcium levels and downstream effects on neuronal function and gene expression.
Biochemical and Physiological Effects:
Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate has been shown to have various biochemical and physiological effects depending on the specific research application. In neuroscience, Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate has been shown to improve cognitive function, enhance long-term potentiation, and protect against neurodegeneration. In cancer research, Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate has been shown to inhibit cell proliferation, induce apoptosis, and enhance the efficacy of chemotherapy. In immunology, Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate has been shown to have anti-inflammatory effects and regulate immune cell function.
实验室实验的优点和局限性
Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate has several advantages for lab experiments, including its high purity and stability, well-established synthesis method, and ability to modulate specific receptors. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations can be limitations.
未来方向
There are several future directions for Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate research, including further studies on its therapeutic potential in various diseases, optimization of its synthesis method, and development of novel analogs with improved properties. Additionally, the use of Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate in combination with other drugs or therapies could enhance its efficacy and broaden its applications.
Conclusion:
In conclusion, Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Its ability to modulate glutamate receptors and have various biochemical and physiological effects make it a promising candidate for further research in neuroscience, cancer research, and immunology. However, its limitations and potential toxicity at high concentrations require further investigation.
合成方法
Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate is synthesized through a multi-step process that involves the reaction of 1-adamantylacetic acid with thionyl chloride to form 1-adamantylacetyl chloride. This intermediate is then reacted with 2-aminobenzoic acid to form the desired compound, Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate. The synthesis method has been optimized to achieve high yields and purity of Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate.
科学研究应用
Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate has been shown to have potential therapeutic applications in various scientific research fields such as neuroscience, cancer research, and immunology. In neuroscience, Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate has been studied for its ability to modulate glutamate receptors and improve cognitive function. In cancer research, Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate has been shown to inhibit the growth of cancer cells and induce apoptosis. In immunology, Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate has been studied for its anti-inflammatory properties and potential use in treating autoimmune diseases.
属性
分子式 |
C21H26N2O3S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
methyl 2-[[2-(1-adamantyl)acetyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C21H26N2O3S/c1-26-19(25)16-4-2-3-5-17(16)22-20(27)23-18(24)12-21-9-13-6-14(10-21)8-15(7-13)11-21/h2-5,13-15H,6-12H2,1H3,(H2,22,23,24,27) |
InChI 键 |
JQSZMHXDONCVKL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
规范 SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(5-quinolinyl)acetamide](/img/structure/B251150.png)
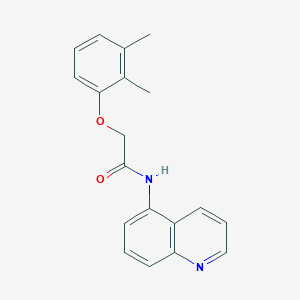
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251152.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)
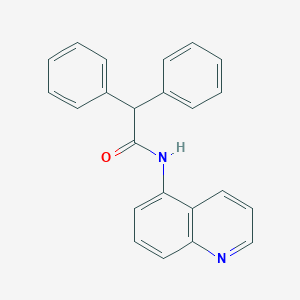
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)
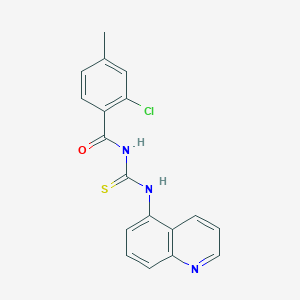
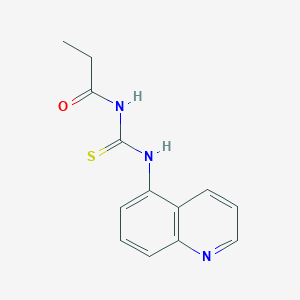
![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)
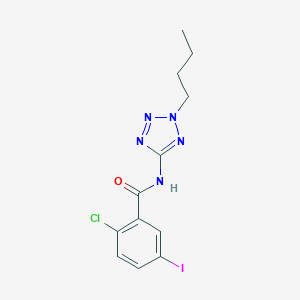
![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B251172.png)